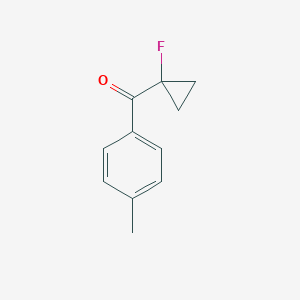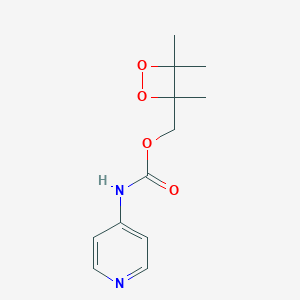
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester, also known as PdC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PdC is a luminescent molecule that can be used as a probe in various biological and biochemical assays.
科学的研究の応用
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has various applications in scientific research, particularly in the field of biochemistry and molecular biology. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can be used as a luminescent probe to detect enzymatic activity, protein-protein interactions, and gene expression. It can also be used to monitor intracellular signaling pathways and to study the dynamics of cellular processes.
作用機序
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester works by undergoing a chemical reaction with an enzyme or substrate, which results in the emission of light. The mechanism of action of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves the oxidation of the dioxetane ring, which leads to the formation of a highly excited state. This excited state then undergoes a series of reactions that result in the emission of light.
生化学的および生理学的効果
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has been shown to be non-toxic and non-cytotoxic in various cell lines. It has also been demonstrated to be cell-permeable, which makes it an ideal probe for intracellular studies. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has been used to study a variety of biochemical and physiological processes, including apoptosis, autophagy, and oxidative stress.
実験室実験の利点と制限
One of the main advantages of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is its high sensitivity and selectivity. It can detect enzymatic activity and protein-protein interactions at low concentrations, which makes it a valuable tool for studying biological processes. However, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has some limitations, including its short half-life and the requirement for a luminometer or other specialized equipment to detect its luminescence.
将来の方向性
There are several future directions for 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester research. One potential application is in the development of biosensors for clinical diagnostics. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used to detect biomarkers for various diseases and conditions, including cancer and infectious diseases. Another potential direction is the development of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester-based imaging agents for in vivo studies. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be conjugated to targeting molecules to enable the visualization of specific cells or tissues in living organisms. Finally, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used in the development of new treatments for diseases. By targeting specific enzymes or pathways, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used to modulate cellular processes and potentially treat various diseases.
合成法
The synthesis of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves the reaction of 4-pyridinecarboxylic acid with 3,4,4-trimethyl-1,2-dioxetane-3-methanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester as a white solid, which can be purified by column chromatography.
特性
CAS番号 |
107323-99-9 |
|---|---|
製品名 |
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester |
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC名 |
(3,4,4-trimethyldioxetan-3-yl)methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-11(2)12(3,18-17-11)8-16-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15) |
InChIキー |
WCMZGQFICUWNJP-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)NC2=CC=NC=C2)C |
正規SMILES |
CC1(C(OO1)(C)COC(=O)NC2=CC=NC=C2)C |
同義語 |
3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane 3-PCMTD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



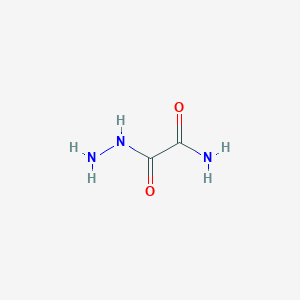
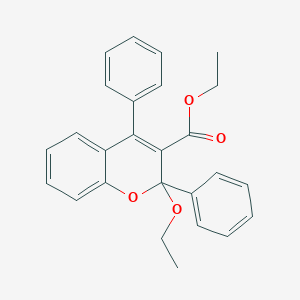
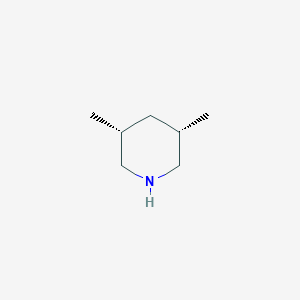
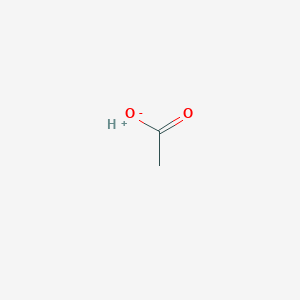
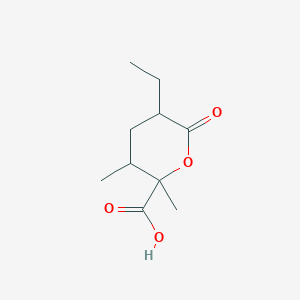
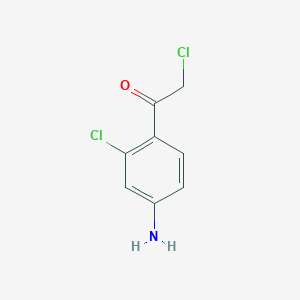
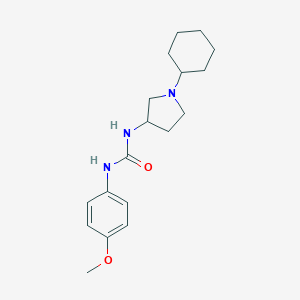
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
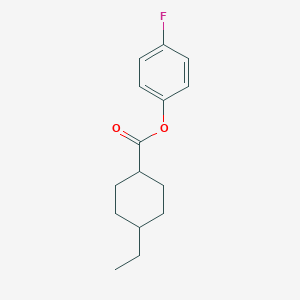
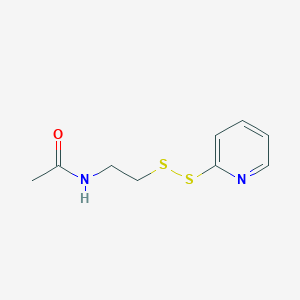
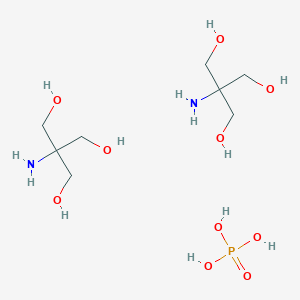
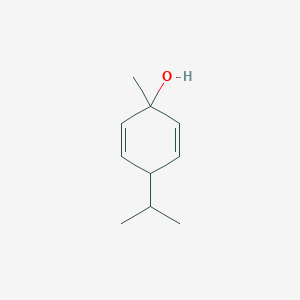
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
